N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
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Overview
Description
N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a complex organic compound that features a trifluoromethyl group, a triazine ring, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors. The introduction of the methylsulfanyl group is achieved through nucleophilic substitution reactions. The vinyl group is then added via a Heck reaction or similar coupling reaction. Finally, the trifluoromethyl group is introduced using radical trifluoromethylation techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the triazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(difluoromethyl)aniline
- N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(chloromethyl)aniline
Uniqueness
N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4S/c1-9-12(19-13(22-2)21-20-9)6-7-18-11-5-3-4-10(8-11)14(15,16)17/h3-8,18H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJMBPXEWMLRRP-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SC)C=CNC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SC)/C=C/NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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